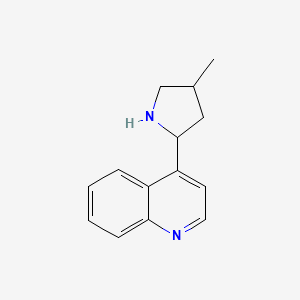

4-(4-Methylpyrrolidin-2-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

603090-05-7 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

4-(4-methylpyrrolidin-2-yl)quinoline |

InChI |

InChI=1S/C14H16N2/c1-10-8-14(16-9-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3 |

InChI Key |

JFWJREDNZPUZGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 4 Methylpyrrolidin 2 Yl Quinoline and Its Stereoisomers

Retrosynthetic Analysis of the 4-(4-Methylpyrrolidin-2-yl)quinoline Scaffold

A logical retrosynthetic analysis of this compound involves the disconnection of the key C-C bond between the quinoline (B57606) and pyrrolidine (B122466) moieties. This leads to two primary synthons: a quinoline synthon with an electrophilic or nucleophilic center at the C4 position, and a 4-methylpyrrolidine synthon with a complementary reactive site at the C2 position.

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection suggests that the forward synthesis could be achieved through a coupling reaction between a suitably functionalized quinoline and a 4-methylpyrrolidine derivative. Key synthetic equivalents for these synthons would include:

Quinoline Synthon: 4-Chloroquinoline (B167314), 4-bromoquinoline, quinoline-4-carbaldehyde, or a quinoline-4-boronic acid derivative.

4-Methylpyrrolidine Synthon: A 2-lithiated, 2-Grignard, or 2-organozinc derivative of a protected 4-methylpyrrolidine. Alternatively, a nucleophilic enamine or enolate derived from a 4-methylpyrrolidin-2-one could be employed.

Another retrosynthetic approach could involve the construction of the quinoline ring onto a pre-existing pyrrolidine-containing fragment. For instance, a suitably substituted aniline bearing the 4-methylpyrrolidin-2-yl moiety could undergo a classic quinoline synthesis, such as the Gould-Jacobs or Doebner-von Miller reaction. However, the stability of the pyrrolidine ring under the often harsh conditions of these reactions would be a significant consideration.

Direct Synthetic Pathways to the this compound Core Structure

Based on the retrosynthetic analysis, several direct synthetic pathways can be envisioned to construct the this compound core. These can be broadly categorized into multi-step strategies, one-pot or cascade reactions, and the exploration of diverse coupling reactions.

A robust multi-step synthesis would involve the separate preparation of the quinoline and pyrrolidine fragments followed by their coupling. A plausible sequence is outlined below:

Synthesis of a 4-functionalized quinoline: A common starting point is the synthesis of 4-hydroxyquinoline via the Gould-Jacobs reaction from an aniline and diethyl ethoxymethylenemalonate. nih.govmdpi.com The resulting 4-hydroxyquinoline can then be converted to the more reactive 4-chloroquinoline using reagents like phosphorus oxychloride. mdpi.com

Synthesis of a 2-functionalized 4-methylpyrrolidine: The 4-methylpyrrolidine fragment can be prepared from commercially available starting materials. For instance, a protected 4-methylpyrrolidin-2-one can be synthesized and then converted to a suitable precursor for coupling, such as a 2-lithiated or 2-stannylated derivative.

Coupling of the two fragments: The final step would involve a cross-coupling reaction between the 4-chloroquinoline and the functionalized 4-methylpyrrolidine.

A related approach could involve the synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones, which could then be aromatized and modified to yield the target compound.

While specific one-pot or cascade reactions for the direct synthesis of this compound are not extensively reported, analogous reactions in heterocyclic chemistry suggest potential pathways. For example, a cascade reaction involving the Michael addition of an enamine derived from a 4-methylpyrrolidine precursor to a suitable quinoline precursor, followed by cyclization and aromatization, could be a potential route.

Researchers have reported cascade denitrogenation/aza-Diels–Alder/dehydrative aromatization reactions for the synthesis of pyrrolidine-2,5-dione-fused quinolines using 2-azidobenzaldehydes and N-substituted maleimides. nih.gov While this leads to a fused system, modifications of this strategy could potentially be explored for the synthesis of C-C linked systems.

The key challenge in the synthesis of this compound is the formation of the C4-C2' bond. Several modern cross-coupling reactions could be employed for this purpose.

| Coupling Reaction | Quinoline Precursor | Pyrrolidine Precursor | Catalyst/Reagents | Potential Advantages |

| Suzuki Coupling | Quinoline-4-boronic acid or ester | 2-Halo-4-methylpyrrolidine | Pd catalyst, base | Mild reaction conditions, high functional group tolerance. |

| Negishi Coupling | 4-Haloquinoline | 2-Organozinc-4-methylpyrrolidine | Pd or Ni catalyst | High reactivity of the organozinc reagent. |

| Stille Coupling | 4-Haloquinoline | 2-Stannyl-4-methylpyrrolidine | Pd catalyst | Tolerance to a wide range of functional groups. |

| Grignard Coupling | 4-Haloquinoline | 2-Grignard-4-methylpyrrolidine | Ni or Fe catalyst | Readily available Grignard reagents. |

| Direct Arylation | Quinoline | 2-C-H bond of 4-methylpyrrolidine | Pd catalyst, oxidant | Atom-economical, avoids pre-functionalization of the pyrrolidine. |

Table 1: Potential Cross-Coupling Reactions for the Synthesis of this compound

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The presence of two stereocenters in the 4-methylpyrrolidine ring (at C2 and C4) means that this compound can exist as four possible stereoisomers (two pairs of enantiomers). The stereoselective synthesis of these isomers requires precise control over the formation of the pyrrolidine ring or the enantioselective functionalization of a pre-existing ring.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of the 4-methylpyrrolidine fragment, which can then be coupled to the quinoline core.

Catalytic Asymmetric Pyrrolidine Synthesis:

Several catalytic asymmetric methods can be employed to synthesize chiral 4-methylpyrrolidine derivatives:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral pyrrole precursor using a chiral catalyst (e.g., a Rh or Ru complex with a chiral ligand) can provide enantiomerically enriched 4-methylpyrrolidines.

Asymmetric [3+2] Cycloaddition: The reaction of an azomethine ylide with an alkene bearing a methyl group in the presence of a chiral catalyst can lead to the formation of the 4-methylpyrrolidine ring with high stereocontrol.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze asymmetric Michael additions or aldol reactions to construct the chiral pyrrolidine scaffold.

Stereoselective Functionalization of the Quinoline Ring:

While less common, asymmetric functionalization of the quinoline ring at the C4 position could also be a viable strategy. This might involve a chiral catalyst mediating the addition of a nucleophilic 4-methylpyrrolidine equivalent to the quinoline ring.

Summary of Potential Asymmetric Catalytic Approaches:

| Asymmetric Strategy | Key Transformation | Catalyst Type | Outcome |

| Asymmetric Pyrrolidine Synthesis | Asymmetric hydrogenation of a pyrrole precursor | Chiral transition metal complexes (Rh, Ru) | Enantiomerically enriched 4-methylpyrrolidine |

| Asymmetric [3+2] cycloaddition | Chiral Lewis acids or organocatalysts | Diastereomerically and enantiomerically enriched 4-methylpyrrolidine | |

| Organocatalytic Michael addition/cyclization | Chiral amines (e.g., proline derivatives) | Enantiomerically enriched 4-methylpyrrolidine | |

| Asymmetric Quinoline Functionalization | Enantioselective nucleophilic addition to quinoline | Chiral Lewis acids or organocatalysts | Chiral 4-(4-methylpyrrolidin-2-yl)dihydroquinoline, followed by oxidation |

Table 2: Potential Asymmetric Catalytic Strategies

By employing these stereoselective methods, it is possible to synthesize specific stereoisomers of this compound, which is crucial for the investigation of its biological activities and for the development of potential therapeutic agents.

Chiral Auxiliary-Mediated Transformations

The asymmetric synthesis of the stereoisomers of this compound can be effectively guided by the use of chiral auxiliaries. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to control the stereochemical outcome of key reactions. After establishing the desired chirality, the auxiliary is cleaved and can often be recovered for reuse.

Prominent examples of chiral auxiliaries applicable to this synthesis include Evans' oxazolidinones and Samp's hydrazones. In a hypothetical application, an N-acyl oxazolidinone could be used to direct the asymmetric alkylation or conjugate addition needed to establish one of the chiral centers in the 4-methylpyrrolidine ring. For instance, the enolate of an N-acylated chiral oxazolidinone could react with a suitable electrophile to introduce the methyl group at the C4 position of the pyrrolidine precursor with high diastereoselectivity. nih.govresearchgate.net

Similarly, chiral 2-imidazolidinones have demonstrated considerable promise as effective chiral auxiliaries in a variety of asymmetric transformations, including alkylations and Michael additions. researchgate.net Their stability and the high levels of stereochemical induction they provide make them suitable candidates for controlling the formation of the chiral centers in the pyrrolidine moiety of the target molecule. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature | Potential Application |

|---|---|---|---|

| Evans' Oxazolidinone | Asymmetric Alkylation, Aldol Reactions | Forms a rigid chelated enolate, effectively shielding one face from electrophilic attack. | Introduction of the methyl group onto the pyrrolidine precursor. |

| Samp's Hydrazone | Asymmetric α-Alkylation of Carbonyls | The chiral hydrazone directs the approach of the electrophile to the α-position. | Formation of a chiral pyrrolidone intermediate from a ketone precursor. |

Chiral Pool Synthesis Leveraging Natural Precursors

Chiral pool synthesis offers an efficient pathway to enantiomerically pure compounds by utilizing readily available, naturally occurring chiral molecules as starting materials. For the synthesis of this compound, amino acids such as L-proline or L-glutamic acid represent ideal precursors for the 4-methylpyrrolidine fragment.

A synthetic strategy could commence with a derivative of L-proline. Through a series of established chemical transformations, the carboxylic acid group could be modified, and a methyl group could be introduced at the C4 position. For example, functional group manipulation of a protected proline derivative followed by stereoselective reduction and methylation can yield the desired 4-methylpyrrolidine intermediate. This enantiopure fragment can then be coupled to a pre-functionalized quinoline core. This approach leverages the inherent chirality of the starting material, obviating the need for asymmetric induction or chiral resolution steps. researchgate.net

Natural hydroxy acids, such as tartaric or malic acid, also serve as versatile starting points for constructing enantiopure five-membered rings. researchgate.net These precursors can be converted into cyclic nitrones, which then undergo diastereoselective cycloaddition reactions to build the pyrrolidine skeleton with controlled stereochemistry. researchgate.net

Diastereoselective Approaches to Control Stereochemistry at Both Chirality Centers

With two chirality centers—one at the C2 position and one at the C4 position of the pyrrolidine ring—the synthesis of this compound requires precise control over diastereoselectivity. Diastereoselective reactions create one chiral center under the influence of another existing chiral center within the molecule.

A key strategy involves a [4+2] annulation reaction, also known as a Diels-Alder reaction, to construct a precursor to the quinoline or a related heterocyclic system with high diastereoselectivity. frontiersin.orgmdpi.com For the pyrrolidine ring, a diastereoselective Michael addition could be employed. For instance, a chiral enamine derived from a pyrrolidine precursor could react with a methyl-substituted Michael acceptor. The facial selectivity of this reaction would be dictated by the existing stereocenter at C2, leading to the preferential formation of one diastereomer.

Another powerful approach is substrate-controlled synthesis, where the inherent structural and electronic properties of an advanced intermediate direct the stereochemical outcome of a subsequent reaction. For example, the hydrogenation of a pyrroline precursor containing a chiral center at the C2 position can be highly diastereoselective, with the catalyst adding hydrogen preferentially to the less sterically hindered face of the double bond, thus setting the stereochemistry at C4 relative to C2.

Optimization of Reaction Conditions for Enhanced Yields and Purity

For the construction of the quinoline ring, classic methods like the Skraup, Doebner-von Miller, or Friedländer synthesis can be adapted. nih.gov Optimization studies for similar quinoline syntheses have shown that factors such as the nature of the acid catalyst and the reaction temperature can dramatically influence the yield and the profile of by-products. researchgate.netnih.gov For instance, employing microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. nih.gov

The coupling of the pyrrolidine moiety to the quinoline ring, likely via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, also requires careful optimization.

Table 2: Parameters for Optimization in Quinoline Synthesis

| Parameter | Effect on Reaction | Example of Optimization |

|---|---|---|

| Solvent | Influences reagent solubility, reaction rate, and sometimes product selectivity. | Changing from a protic solvent like ethanol to an aprotic solvent like DMF can alter reaction pathways. |

| Catalyst | Can be acid, base, or transition metal-based. Affects reaction rate and selectivity. | Screening different Lewis acids (e.g., AgOTf, TMSOTf) for cyclization steps to find the one with the highest turnover and selectivity. mdpi.comnih.gov |

| Temperature | Affects reaction kinetics; higher temperatures can increase rates but may also lead to decomposition or side reactions. | Performing the reaction at a range of temperatures (e.g., from room temperature to reflux) to find the optimal balance between reaction time and product purity. researchgate.net |

| Reagent Stoichiometry | The molar ratio of reactants can determine the extent of reaction and the formation of by-products. | Using a slight excess of one reactant to drive the reaction to completion, followed by a straightforward purification to remove the excess. |

Advanced Purification Techniques for Synthetic Intermediates and the Final Compound

The purification of intermediates and the final this compound product is essential for obtaining material of high purity, which is crucial for accurate structural analysis and subsequent applications. While standard column chromatography on silica gel is a foundational technique, the presence of a basic nitrogen atom in the quinoline and pyrrolidine rings can lead to peak tailing and poor separation.

To overcome these challenges, advanced purification methods are often necessary:

Deactivated Silica Gel Chromatography: Using silica gel that has been treated with a base, such as triethylamine, can neutralize acidic sites on the stationary phase, leading to improved peak shape and better separation of basic compounds. reddit.com

Reversed-Phase Chromatography (RPC): Utilizing a non-polar stationary phase (e.g., C18) with a polar mobile phase is effective for purifying polar and nitrogen-containing compounds that are challenging to separate on normal-phase silica.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and is ideal for isolating pure stereoisomers from a diastereomeric mixture or for the final purification of the target compound to a very high degree of purity.

Azeotropic and Vacuum Distillation: For volatile intermediates or in cases where isomeric impurities have different boiling points, distillation techniques under specific conditions can be an effective purification strategy. google.com

Crystallization: If the compound is a stable solid, crystallization from a suitable solvent system can be a highly effective method for achieving exceptional purity, as the desired molecule selectively incorporates into the crystal lattice, leaving impurities behind in the solution. reddit.com

Methods for Structural Elucidation and Stereochemical Assignment of this compound

Confirming the constitution and the absolute and relative stereochemistry of the synthesized this compound isomers is a critical final step. This is accomplished through a combination of spectroscopic and analytical methods.

Application of Advanced Spectroscopic Techniques for Structural Confirmation

A suite of advanced spectroscopic techniques is required to unambiguously determine the structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation in organic chemistry.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the protons on the quinoline and pyrrolidine rings confirm the basic framework.

¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments.

2D NMR Techniques: These experiments are essential for piecing together the complete structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the pyrrolidine ring to the correct position (C4) on the quinoline core. mdpi.comresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space. For stereochemical assignment, NOESY can reveal the relative orientation of the substituents on the pyrrolidine ring. For example, a spatial correlation between the proton at C2 and the methyl protons at C4 would indicate a cis relationship. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental formula of the compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. Characteristic absorption bands would confirm the aromatic C-H and C=C/C=N bonds of the quinoline system and the aliphatic C-H bonds of the pyrrolidine ring.

X-ray Crystallography: If a single crystal of one of the stereoisomers can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute and relative stereochemistry of both chiral centers. mdpi.com

Table 3: Spectroscopic Data for Structural Confirmation

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H and ¹³C NMR | Connectivity and chemical environment of atoms. | Confirms the quinoline and 4-methylpyrrolidine fragments. |

| 2D NMR (COSY, HMBC) | Detailed connectivity map of the molecule. | Establishes the C-C and C-H framework and confirms the attachment point of the pyrrolidine to the quinoline. researchgate.net |

| 2D NMR (NOESY/ROESY) | Spatial proximity of protons. | Determines the relative stereochemistry (cis or trans) of the substituents on the pyrrolidine ring. nih.gov |

| HRMS | Exact molecular weight and elemental formula. | Confirms the molecular formula, C₁₄H₁₆N₂. mdpi.com |

| X-ray Crystallography | Absolute 3D structure. | Unambiguously determines the relative and absolute configuration of both stereocenters. mdpi.com |

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For a molecule with the structural complexity of this compound, which possesses two stereocenters, this technique is indispensable for confirming its constitution, connectivity, and, most critically, its relative and absolute stereochemistry.

The process begins with the growth of a high-quality single crystal of a specific stereoisomer of the target compound. This crystal is then exposed to a focused beam of X-rays. The electrons within the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. This map is then interpreted to build a model of the molecule, defining the precise position of each atom.

For complex heterocyclic systems, such as those containing quinoline and pyrrolidine rings, X-ray crystallography provides irrefutable evidence of regio- and stereochemistry where spectroscopic methods like NMR may be ambiguous nih.gov. For instance, in the analysis of related dispiro analogues featuring oxindole, pyrrolidine, and quinolone moieties, single-crystal X-ray analysis was crucial in confirming the regio- and stereochemistry of the cycloaddition product nih.gov. The analysis of the resulting structure can reveal detailed conformational information, such as the puckering of the pyrrolidine ring and the dihedral angles between different ring systems nih.gov.

A critical aspect of crystallographic analysis for chiral molecules is the determination of the absolute configuration. This is typically achieved by analyzing anomalous dispersion effects, with the resulting structure refined against the data to yield a Flack parameter. A value close to zero for a given enantiomer confirms that the assigned absolute stereochemistry is correct. This was demonstrated in the structural determination of complex quinoline derivatives where the absolute configuration was unequivocally assigned using X-ray diffraction analysis acs.org.

The data obtained from a crystallographic experiment for a salt of a single stereoisomer of this compound would be presented in a detailed table, summarizing the key parameters of the crystal and the structure refinement process.

Table 1: Hypothetical X-ray Crystallographic Data for (2R,4S)-4-(4-Methylpyrrolidin-2-yl)quinoline Hydrochloride

| Parameter | Value |

| Chemical Formula | C₁₅H₁₉N₂Cl |

| Formula Weight | 262.78 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.541(2) |

| b (Å) | 10.234(3) |

| c (Å) | 16.112(4) |

| V (ų) | 1406.9(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.240 |

| Radiation (λ, Å) | MoKα (0.71073) |

| R-factor (%) | 4.5 |

| Flack Parameter | 0.02(4) |

This table is illustrative and represents typical data expected for a molecule of this nature.

Chiral Analytical Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

Following the synthesis of a chiral compound like this compound, which can exist as four distinct stereoisomers (two pairs of enantiomers), it is crucial to determine the stereochemical purity of the product. This is accomplished by measuring the enantiomeric excess (ee) of a specific pair of enantiomers and the diastereomeric ratio (dr) between pairs of diastereomers. Chiral analytical techniques, primarily chiral chromatography, are the methods of choice for this purpose.

Direct Chiral Chromatography

Direct methods involve the separation of stereoisomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The CSP creates a chiral environment where the transient diastereomeric interactions between the analyte stereoisomers and the stationary phase differ in energy. This difference results in varying retention times, allowing for separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral molecules nih.gov. For the analysis of this compound, a mixture of its stereoisomers would be injected onto a chiral column. The area under each peak in the resulting chromatogram is proportional to the concentration of that specific stereoisomer, allowing for the calculation of ee and dr. SFC has proven particularly useful for the analysis of chiral pyrrolidines, offering fast and efficient separations nih.gov.

Table 2: Illustrative Chiral SFC Separation of this compound Stereoisomers

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (2R, 4R) | 3.52 | 48.5 |

| (2S, 4S) | 3.98 | 1.5 |

| (2R, 4S) | 4.65 | 49.0 |

| (2S, 4R) | 5.31 | 1.0 |

Based on this illustrative data, the dr would be (48.5+1.5) : (49.0+1.0) = 50:50. The ee of the (2R,4R)/(2S,4S) pair would be ((48.5-1.5)/(48.5+1.5))100 = 94% ee. The ee of the (2R,4S)/(2S,4R) pair would be ((49.0-1.0)/(49.0+1.0))100 = 96% ee.

Indirect Chiral Analysis via Derivatization

Indirect methods involve converting a mixture of enantiomers into a mixture of diastereomers by reacting them with a pure chiral derivatizing agent (CDA) nih.govresearchgate.net. The resulting diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (e.g., C18 silica gel in reverse-phase HPLC).

For this compound, which contains a secondary amine in the pyrrolidine ring, a variety of CDAs could be employed. For example, chiral reagents based on quinoline functionalized with an amino acid like L-proline or L-valine have been synthesized for the express purpose of derivatizing racemic compounds researchgate.netasianpubs.orgresearchgate.net. The derivatization reaction creates diastereomeric amides. These diastereomers can then be separated and quantified using standard RP-HPLC with UV detection, leveraging the strong chromophore of the quinoline moiety for high sensitivity asianpubs.orgresearchgate.net. The ratio of the peak areas of the resulting diastereomers directly corresponds to the enantiomeric ratio of the original amine.

Table 3: Hypothetical RP-HPLC Data for Diastereomers of this compound

| Diastereomer (from CDA + Amine) | Retention Time (min) | Peak Area (%) |

| (R)-CDA + (2R,4S)-Amine | 12.4 | 49.5 |

| (R)-CDA + (2S,4R)-Amine | 14.1 | 0.5 |

This table illustrates the separation of diastereomers formed from a single pair of enantiomers. The enantiomeric excess is calculated as ((49.5 - 0.5) / (49.5 + 0.5)) * 100 = 98% ee.

Conformational Analysis and Intramolecular Dynamics of 4 4 Methylpyrrolidin 2 Yl Quinoline

Computational Chemistry and in Silico Modeling of 4 4 Methylpyrrolidin 2 Yl Quinoline

Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, reactivity, and spectroscopic characteristics of 4-(4-Methylpyrrolidin-2-yl)quinoline. epstem.net Such calculations can predict the molecule's geometry, orbital energies, and electron distribution, which are crucial for understanding its chemical behavior.

Reactivity Descriptors: Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω).

Interactive Table: Predicted Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| Energy Gap (ΔE) | 5.15 |

| Chemical Potential (μ) | -3.675 |

| Hardness (η) | 2.575 |

| Electrophilicity Index (ω) | 2.62 |

Spectroscopic Properties: Theoretical calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. epstem.net These predictions, when compared with experimental data, can help confirm the molecule's structure.

Molecular Dynamics Simulations for Characterization of Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in a biological environment, such as in aqueous solution or within a lipid bilayer. nih.govnih.govresearchgate.net These simulations track the movements of atoms over time, providing insights into conformational changes and interactions with solvent molecules.

By simulating the compound in a water box, one can analyze the formation and dynamics of hydrogen bonds between the molecule's nitrogen atoms and surrounding water molecules. The stability of the compound's conformation and its flexibility can also be assessed by monitoring root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory. nih.gov

Interactive Table: MD Simulation Parameters for this compound in Aqueous Solution

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD | 2.5 Å |

| Key Hydrogen Bond Donors/Acceptors | Quinoline (B57606) N, Pyrrolidine (B122466) N |

Homology Modeling and Protein-Ligand Docking Studies for Hypothetical Biological Target Interaction Profiling

To explore the potential biological activity of this compound, homology modeling and protein-ligand docking can be employed. nih.govresearchgate.net If a potential protein target does not have an experimentally determined structure, a homology model can be built based on the sequence of a related protein with a known structure.

Subsequently, docking studies can predict the binding mode and affinity of the compound to the active site of a target protein. nih.govresearchgate.net For instance, given the quinoline scaffold's prevalence in kinase inhibitors, one might investigate its interaction with the ATP-binding site of a specific kinase. The docking score and the analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) can suggest the compound's potential as an inhibitor.

Interactive Table: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Result |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Amino acids in the hinge region, hydrophobic pocket |

| Types of Interactions | Hydrogen bond with hinge region, hydrophobic interactions with pocket residues |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Related Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govresearchgate.netmdpi.comresearchgate.net While a QSAR model cannot be developed for a single compound, this compound can be evaluated using existing QSAR models for quinoline derivatives with similar biological targets. nih.govnih.gov

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The resulting equation can then be used to predict the activity of new compounds like this compound. The reliability of the prediction depends on whether the new compound falls within the applicability domain of the model.

Computational Prediction of Molecular Descriptors Relevant to Biological System Interaction

A wide range of molecular descriptors can be computationally predicted to assess the potential for interaction with biological systems. These descriptors encompass physicochemical properties, electronic properties, and topological indices. For instance, properties like lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Interactive Table: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Weight | 226.30 g/mol |

| logP | 2.8 |

| Topological Polar Surface Area (TPSA) | 16.13 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Application of Machine Learning and Artificial Intelligence Algorithms for Compound Property Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry and drug design. doaj.orgresearchgate.netresearchgate.netnurixtx.comsapiosciences.com Various ML algorithms, such as random forests and neural networks, can be trained on large datasets of chemical structures and their associated properties to create predictive models. doaj.orgresearchgate.net

These models can be used to predict a wide array of properties for this compound, including its bioactivity, toxicity, and physicochemical characteristics with greater speed and sometimes higher accuracy than traditional methods. researchgate.netnurixtx.com Furthermore, generative AI models can be employed to design novel quinoline derivatives with optimized properties based on the learnings from existing data. researchgate.net The application of such models can significantly accelerate the process of identifying promising drug candidates. sapiosciences.com

Molecular Interactions and Mechanistic Studies of 4 4 Methylpyrrolidin 2 Yl Quinoline at the Sub Cellular Level

Investigation of Ligand-Receptor Binding Interactions via Biophysical Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Fluorescence Spectroscopy)

No publicly available research data details the ligand-receptor binding interactions of 4-(4-Methylpyrrolidin-2-yl)quinoline. Studies employing biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Spectroscopy to determine its binding affinity (K_D), stoichiometry, and thermodynamics with any specific biological target have not been reported. Radioligand binding assays, which are instrumental in characterizing receptor interactions, have been described for other quinoline (B57606) derivatives but not for this specific compound. nih.govnih.gov

Enzymatic Activity Modulation and Inhibition Kinetic Studies in Cell-Free Systems

There is no information available regarding the modulation of enzymatic activity or inhibition kinetics of this compound in cell-free systems. While quinoline-based compounds have been investigated as inhibitors of various enzymes, including DNA methyltransferases and proteasomes, specific kinetic data such as IC₅₀ (half-maximal inhibitory concentration) or K_i (inhibition constant) values for this compound are not documented. nih.govnih.govnih.govnih.gov The mechanism of inhibition (e.g., competitive, non-competitive) for this compound remains uncharacterized.

Elucidation of Cellular Uptake and Subcellular Distribution Mechanisms in Defined Cell Culture Models

The cellular uptake and subcellular distribution of this compound have not been described in the scientific literature. Studies on defined cell culture models to elucidate its mechanisms of transport across the cell membrane and its localization within subcellular compartments (e.g., nucleus, mitochondria, cytoplasm) are absent. While research exists on the cellular uptake of other quinoline-related compounds like pyrroloquinoline quinone, no such data is available for this compound. researchgate.netnih.gov

Analysis of Molecular Signaling Pathways and Gene Expression Modulations in In Vitro Cellular Systems

No studies have been published that analyze the effects of this compound on molecular signaling pathways or gene expression in in vitro cellular systems. Consequently, there is no data on its potential to modulate pathways such as the NF-κB signaling pathway or to alter the expression of specific genes. nih.govnih.govmdpi.com

High-Throughput Screening (HTS) Campaigns for the Discovery of Novel Molecular Targets or Pathway Modulations

There is no indication in the available literature that this compound has been included in any high-throughput screening (HTS) campaigns. HTS is a common method for identifying novel molecular targets or modulators of cellular pathways for new compounds. nih.gov

Structure-Activity Relationship (SAR) Derivation from Molecular Interaction Data (Focus on Molecular Recognition and Binding Determinants)

Due to the lack of molecular interaction data, no structure-activity relationship (SAR) studies have been derived for this compound. SAR studies on other quinoline derivatives have highlighted the importance of specific substitutions for their biological activity, but these findings cannot be directly extrapolated to the compound without specific experimental data. nih.govnih.govrsc.orgasianpubs.orgmdpi.com

Investigation of Compound Stability and Biotransformation Pathways in In Vitro Systems (e.g., Liver Microsomes, Cytochrome P450 Enzymes)

The in vitro stability and biotransformation pathways of this compound have not been reported. Studies using liver microsomes or specific cytochrome P450 (CYP) enzymes to determine its metabolic fate are not available. The metabolism of the parent compound, quinoline, is known to involve various CYP enzymes, but this cannot be assumed for its derivatives without specific investigation. nih.govnih.govnih.gov

Design, Synthesis, and Evaluation of Analogs and Derivatives of 4 4 Methylpyrrolidin 2 Yl Quinoline

Strategic Chemical Modifications on the Quinoline (B57606) Ring System

The quinoline ring is a key structural feature, and its modification can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. nih.govmdpi.com Quinoline and its derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.govmdpi.com

Substituent Effects on Molecular Interactions

The introduction of various substituents onto the quinoline ring can modulate the molecule's interaction with biological targets. The nature and position of these substituents are critical in determining the compound's efficacy and selectivity. For instance, research on other quinoline-based compounds has shown that the addition of lipophilic groups can enhance cytotoxicity against cancer cells. nih.gov

Key considerations for substitution include:

Electronic Effects: The placement of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) can alter the electron density of the aromatic system. nih.gov This can influence crucial interactions such as π-π stacking and hydrogen bonding with target proteins. nih.gov For example, in a series of 2-arylquinoline derivatives, a carboxyl group at the C4 position was found to be important for interaction with the multidrug resistance protein 2 (MRP2). nih.gov

Steric Effects: The size and position of substituents can dictate the molecule's conformation and its ability to fit into a binding pocket. Bulky groups can be used to probe the spatial dimensions of a receptor site or to block undesirable metabolic pathways.

Solubility and Pharmacokinetics: Substituents can be used to modify the physicochemical properties of the parent compound, such as its solubility and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

| Position on Quinoline Ring | Type of Substituent | Potential Effect on Molecular Interaction | Research Context |

| C2 | Aryl groups (e.g., phenyl, dimethoxyphenyl) | Can enhance inhibitory activity through hydrophobic interactions. | MRP2 Inhibition nih.gov |

| C4 | Carboxylic acid | May act as a key interaction point (e.g., hydrogen bonding) with target proteins. | MRP2 Inhibition nih.gov |

| C6 / C8 | Benzoyl groups | Important for establishing inhibitory activity against specific transporters. | MRP2 Inhibition nih.gov |

| C7 / C8 | Lipophilic groups | Increased lipophilicity can lead to enhanced cytotoxicity. | COX-2 Inhibition nih.gov |

| Various | Electron-withdrawing groups (e.g., bromo) | Can improve binding affinity compared to electron-releasing groups. | HIV Reverse Transcriptase Inhibition nih.gov |

Bioisosteric Replacements of Quinoline Ring Atoms

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity or reducing toxicity. mdpi.com In the context of the 4-(4-methylpyrrolidin-2-yl)quinoline scaffold, several bioisosteric replacements can be envisioned for the quinoline ring.

Nitrogen Atom Position: Shifting the nitrogen atom within the bicyclic system (e.g., to form an isoquinoline) would alter the hydrogen bonding capabilities and dipole moment of the molecule, potentially leading to different binding orientations and selectivity profiles.

Scaffold Hopping: The entire quinoline ring could be replaced with other bicyclic aromatic systems like benzimidazole, indole, or indazole. This "scaffold hopping" aims to retain the key pharmacophoric features presented by the pyrrolidine (B122466) substituent while exploring novel intellectual property space and potentially improving ADME properties. researchgate.net

| Original Moiety | Bioisosteric Replacement | Rationale |

| Quinoline | Quinazoline | Alters H-bonding pattern, potential for new interactions. mdpi.com |

| Quinoline | Naphthyridine | Modifies basicity and electronic properties. |

| Quinoline | Benzimidazole | Introduces both H-bond donor and acceptor, changes ring size. |

| Quinoline | Indole | Removes a nitrogen acceptor, alters electronic profile. |

| Quinoline | Biphenyl | Can mimic the steric and electronic properties of the aromatic system while removing the basic nitrogen. nih.gov |

Exploration of Substitutions and Ring Expansions/Contractions on the Pyrrolidine Moiety

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the presence of stereocenters. researchgate.net Modifications to this moiety can profoundly impact the molecule's biological activity.

Impact of Pyrrolidine Stereochemistry on Molecular Recognition

The pyrrolidine moiety in this compound contains two stereocenters, at the C2 and C4 positions. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The spatial orientation of the quinoline group at C2 and the methyl group at C4 is critical for molecular recognition by target proteins, which are themselves chiral. nih.gov

The different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes. researchgate.net For example, studies on other chiral pyrrolidine-containing compounds have demonstrated that one enantiomer may act as an agonist while the other is an antagonist for the same receptor. The relative cis/trans orientation of the substituents affects the puckering of the pyrrolidine ring, which in turn influences how the molecule presents its functional groups to a binding site. nih.gov Therefore, the stereoselective synthesis and evaluation of each individual stereoisomer are essential steps in the drug discovery process. nih.gov

| Stereoisomer | Relative Stereochemistry | Potential Impact |

| (2R, 4S) / (2S, 4R) | cis | The quinoline and methyl groups are on the same face of the ring, leading to a specific spatial arrangement. |

| (2R, 4R) / (2S, 4S) | trans | The quinoline and methyl groups are on opposite faces, presenting a different 3D pharmacophore. |

Derivatization for Enhanced or Altered Biological Activity

Functionalization of the pyrrolidine ring can be used to fine-tune the compound's properties. The pyrrolidine nitrogen, being a secondary amine, confers basicity to the scaffold and is a prime site for derivatization. nih.gov

N-Alkylation/N-Acylation: Adding substituents to the pyrrolidine nitrogen can alter the molecule's basicity, lipophilicity, and steric bulk. This can be used to improve cell permeability or introduce new interaction points.

Substitution on the Ring: Introducing small, functional groups such as fluorine or hydroxyl groups onto the pyrrolidine ring can lead to improved binding affinity through new hydrogen bonds or other specific interactions. For example, a trifluoromethyl group on the pyrrolidine scaffold has been shown to endorse a specific ring conformation that leads to full agonism at certain receptors. nih.gov

Ring Expansions and Contractions: The synthesis of analogs where the five-membered pyrrolidine ring is expanded to a six-membered piperidine (B6355638) ring or contracted to a four-membered azetidine (B1206935) ring is a valuable strategy. researchgate.net Such skeletal editing alters the bond angles and the spatial relationship between the quinoline group and the nitrogen atom, which can significantly impact binding affinity and biological activity. nih.gov Theoretical and experimental studies have shown that such ring enlargements are synthetically feasible. researchgate.net

| Modification Type | Position | Specific Change | Expected Impact |

| Derivatization | C4-Methyl | Replacement with CF3, OH, OMe | Alter electronics, H-bonding potential. |

| Derivatization | Pyrrolidine Nitrogen | Acylation, Sulfonylation, Alkylation | Modify basicity, solubility, and introduce new vectors for interaction. frontiersin.orgnih.gov |

| Ring Contraction | N/A | Pyrrolidine → Azetidine | Alters geometry and strain, potentially improving binding fit. |

| Ring Expansion | N/A | Pyrrolidine → Piperidine | Provides different spatial orientation of substituents. nih.gov |

Incorporation of Linkers for the Development of Bioconjugates and Chemical Probes

Attaching a linker to the this compound scaffold can transform it into a component of a larger, multifunctional system, such as a bioconjugate or a chemical probe. nih.gov A bioconjugate typically consists of a therapeutic agent, a carrier molecule (like an antibody), and a chemical linker. nih.gov

The point of attachment for a linker could be a synthetically introduced functional group on the quinoline ring (e.g., an amino or carboxyl group) or, more commonly, the pyrrolidine nitrogen. The choice of linker is critical and depends on the intended application.

Cleavable Linkers: These linkers (e.g., hydrazones, disulfides, peptides) are designed to be stable in circulation but are cleaved under specific conditions found at the target site (e.g., low pH in endosomes, high glutathione (B108866) concentration in tumor cells). This allows for the controlled release of the active compound.

Non-Cleavable Linkers: These linkers (e.g., thioethers) form a stable connection. In the case of antibody-drug conjugates (ADCs), the entire conjugate, including the linker and the drug, is internalized and degraded by lysosomes to release the active agent.

Linkers for Chemical Probes: For use as a chemical probe (e.g., for target identification via affinity chromatography or activity-based protein profiling), the molecule would be attached via a linker to a solid support or a reporter tag (e.g., biotin, a fluorophore).

The development of such conjugates allows for targeted delivery, potentially increasing the therapeutic index of the parent compound by concentrating it at the site of action and reducing systemic exposure. nih.gov

| Linker Type | Example | Mechanism/Use |

| pH-Sensitive (Cleavable) | Hydrazone | Cleaved in the acidic environment of endosomes/lysosomes. |

| Enzyme-Sensitive (Cleavable) | Peptide (e.g., GFLG) | Cleaved by specific proteases (e.g., cathepsins) that are overexpressed in tumor cells. nih.gov |

| Reduction-Sensitive (Cleavable) | Disulfide | Cleaved by reducing agents like glutathione, which is abundant inside cells. |

| Stable (Non-Cleavable) | Thioether (Maleimide-based) | Forms a stable covalent bond, release of drug requires degradation of the carrier. |

| Affinity Tag Linker | PEG-Biotin | Used to attach the molecule to streptavidin for pull-down assays and target identification. |

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

The generation of a diverse library of analogs based on the this compound scaffold is crucial for establishing comprehensive structure-activity relationships (SAR). Parallel synthesis and combinatorial chemistry are powerful tools to achieve this, enabling the rapid creation of a multitude of distinct yet structurally related compounds. These techniques are particularly well-suited for exploring the chemical space around a lead compound by systematically varying different substituents.

A common strategy for the combinatorial synthesis of analogs of this compound involves a convergent synthetic approach where the quinoline core and the pyrrolidine moiety are synthesized or modified separately and then coupled. For instance, a library of substituted quinolines can be prepared and subsequently reacted with a library of pyrrolidine derivatives.

One potential combinatorial approach would leverage the known synthesis of quinolines, such as the Friedländer annulation or the Doebner-von Miller reaction, using a variety of substituted anilines and carbonyl compounds to generate a diverse set of quinoline cores. nih.gov These cores could then be functionalized at the 4-position to allow for coupling with the pyrrolidine unit. For example, a 4-chloroquinoline (B167314) intermediate can be used in nucleophilic substitution reactions with a library of different amines. nih.gov

Similarly, a library of 4-methylpyrrolidine building blocks with various substituents on the ring or at the methyl group can be synthesized. Encoded combinatorial chemistry approaches on a solid support have been successfully used for the synthesis of highly functionalized pyrrolidine libraries. nih.gov These methods allow for the creation of a large number of compounds, with each compound's structure recorded by a unique chemical tag, facilitating the identification of active compounds after screening. nih.gov

The diversification of the this compound scaffold can be achieved by introducing a variety of building blocks at different positions of the molecule. The following tables illustrate potential building blocks that could be used in a combinatorial library synthesis.

Table 1: Representative Building Blocks for Quinoline Core Diversification

| Building Block Type | Examples |

| Substituted Anilines | 2-fluoroaniline, 3-chloroaniline, 4-methoxyaniline, 3,4-dichloroaniline |

| Substituted Carbonyls | Acetaldehyde, Propanal, Butyraldehyde, Phenylacetaldehyde |

Table 2: Representative Building Blocks for Pyrrolidine Moiety Diversification

| Building Block Type | Examples |

| Substituted Prolines | 4-hydroxyproline, 4-fluoroproline, 3-aminopyrrolidine, 4-oxoproline |

| N-Substituted Pyrrolidines | N-benzyl-4-methylpyrrolidine, N-Boc-4-methylpyrrolidine, N-allyl-4-methylpyrrolidine |

The resulting library of compounds would then be screened for biological activity, and the "hit" compounds would be identified. The use of quinolinium salts in parallel synthesis has been shown to be an efficient method for generating libraries of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines, a strategy that could be adapted for the synthesis of 4-(pyrrolidinyl)quinoline derivatives. nih.gov

Structure-Based Design and Iterative Optimization Cycles

Structure-based drug design (SBDD) is a powerful paradigm for the optimization of lead compounds. This process relies on the three-dimensional structural information of the biological target, typically a protein or nucleic acid, obtained through techniques such as X-ray crystallography or NMR spectroscopy. When the target structure is known, it can be used to guide the design of more potent and selective inhibitors.

In the context of this compound, if the biological target is identified and its structure elucidated, SBDD can be employed to optimize the compound's binding affinity. For example, if the quinoline moiety is found to interact with a specific pocket in the target protein, modifications to the quinoline ring system can be designed to enhance these interactions. Similarly, if the methylpyrrolidine group is involved in key binding interactions, its stereochemistry and substitution pattern can be altered to improve the fit within the binding site.

The process of SBDD is iterative. It begins with the design and synthesis of a small number of analogs based on the initial lead compound and the target's structure. These analogs are then tested for their biological activity. The structural basis for any improvements in activity can be determined by obtaining the crystal structure of the target in complex with the improved analog. This new structural information then informs the next round of design and synthesis.

A hypothetical iterative optimization cycle for this compound might proceed as follows:

Initial Screening and Hit Identification: A library of analogs, generated through parallel synthesis, is screened, leading to the identification of an initial hit compound.

Target-Ligand Structure Determination: The three-dimensional structure of the hit compound bound to its biological target is determined.

In Silico Design: Computational modeling is used to analyze the binding interactions and to design new analogs with predicted improved affinity. For instance, if a hydrophobic pocket is identified near the methyl group of the pyrrolidine, analogs with larger hydrophobic groups at this position could be designed.

Synthesis of Optimized Analogs: The designed analogs are synthesized.

Biological Evaluation: The new analogs are tested for their biological activity.

Structural Analysis of New Complexes: The structures of the most potent new analogs bound to the target are determined.

Repeat Cycle: The cycle is repeated until a compound with the desired potency and other pharmacological properties is obtained.

This iterative process of design, synthesis, and testing, guided by structural insights, has been successfully applied to the optimization of various quinoline-based inhibitors. For example, the structure-based design of BET bromodomain inhibitors led to the identification of potent compounds by modifying the substituents on a core scaffold to better fit into the binding pocket. nih.gov Similarly, the optimization of 4-(2-fluorophenoxy)quinoline derivatives as c-Met kinase inhibitors was guided by structure-activity relationships, resulting in a significant increase in potency. nih.gov These examples highlight the power of iterative optimization in drug discovery.

Advanced Research Methodologies Applied to 4 4 Methylpyrrolidin 2 Yl Quinoline

Application of Proteomics and Metabolomics to Profile Cellular Responses Induced by the Compound

To understand the cellular impact of a compound, proteomics and metabolomics are indispensable tools. These approaches provide a global snapshot of the changes in protein and metabolite levels within a cell or organism upon treatment, offering clues to the compound's mechanism of action and potential off-target effects.

Proteomics analysis typically involves treating cultured cells with the compound and then lysing the cells to extract the proteins. These proteins are often digested into smaller peptides, which are then analyzed using high-resolution mass spectrometry. By comparing the protein profiles of treated versus untreated cells, researchers can identify proteins that are upregulated or downregulated. For instance, a proteomics study on quinoline (B57606) derivatives designed as proteasome inhibitors identified the upregulation of specific stress-response proteins like PFKFB4, CHOP, and HMOX1, confirming that the compounds induced endoplasmic reticulum stress and hypoxia pathways, similar to known proteasome inhibitors. nih.gov Another study used a functional proteomics approach to identify specific quinoline-binding proteins from cell lysates, successfully identifying aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as direct targets. nih.gov This highlights how proteomics can move from observing cellular responses to direct target identification.

Metabolomics follows a similar principle but focuses on small molecules (metabolites). Techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy are used to profile the metabolome. Changes in metabolic pathways, such as glycolysis or amino acid metabolism, can reveal how the cell's energetic and biosynthetic states are altered by the compound. For example, studies on cancer cells have shown that inhibiting key enzymes like lactate (B86563) dehydrogenase (LDH) with specific compounds leads to significant metabolic reprogramming, which can be tracked using these methods. acs.org

A hypothetical proteomics experiment on 4-(4-Methylpyrrolidin-2-yl)quinoline could yield data similar to that shown in the interactive table below, revealing which cellular pathways are most affected.

Table 1: Illustrative Proteomic Response to a Quinoline Compound This table is a representative example of data that could be generated from a proteomics study and is not based on actual experimental results for this compound.

| Protein | Fold Change | Associated Pathway | Potential Implication |

|---|---|---|---|

| Caspase-3 | +2.5 | Apoptosis | Induction of programmed cell death |

| HSP70 | +1.8 | Protein folding / Stress response | Cellular stress |

| Cyclin D1 | -2.1 | Cell Cycle | Inhibition of cell proliferation |

| LDH-A | -1.5 | Glycolysis | Alteration of cell metabolism |

Investigation of Binding Kinetics and Thermodynamics of Compound-Target Interactions

Understanding not just if a compound binds to its target, but how it binds, is critical for drug development. Binding kinetics describes the rates of association (k_on) and dissociation (k_off), while thermodynamics describes the energetic forces driving the interaction (enthalpy, ΔH, and entropy, ΔS). acs.orgnih.gov A long residence time (slow k_off) can sometimes lead to more durable effects in vivo. youtube.com

Techniques like Surface Plasmon Resonance (SPR) are commonly used to measure these parameters. csmres.co.uk In an SPR experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface. The binding and dissociation are measured in real-time, allowing for the calculation of k_on, k_off, and the equilibrium dissociation constant (K_D). csmres.co.uk Isothermal Titration Calorimetry (ITC) is another powerful method that directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (K_D, ΔH, and ΔS).

For example, a study on a series of quinoline derivatives designed as KCa3.1 channel activators used patch-clamp electrophysiology to generate concentration-response curves and determine the EC50 value, which is a measure of potency. rsc.org While not providing the full kinetic and thermodynamic picture, it is a key measure of the compound-target interaction. Computational simulations are also increasingly used to predict the binding free energy and kinetics of drug-target interactions, offering a powerful complement to experimental approaches. acs.orgnih.gov

Table 2: Representative Binding Parameters for a Hypothetical Compound-Target Interaction This table illustrates the type of data obtained from kinetic and thermodynamic studies. The values are for illustrative purposes only.

| Parameter | Value | Method | Interpretation |

|---|---|---|---|

| K_D (Equilibrium Dissociation Constant) | 50 nM | SPR | High affinity of compound for the target. |

| k_on (Association Rate) | 1 x 10⁵ M⁻¹s⁻¹ | SPR | Rate at which the compound binds to the target. |

| k_off (Dissociation Rate) | 5 x 10⁻³ s⁻¹ | SPR | Slow dissociation, indicating a long residence time. |

| ΔH (Enthalpy Change) | -5.5 kcal/mol | ITC | Binding is enthalpically driven (favorable bonding interactions). |

| -TΔS (Entropy Change) | -4.5 kcal/mol | ITC | Binding is entropically opposed (loss of conformational freedom). |

Cryo-Electron Microscopy and X-ray Crystallography Studies of Compound-Target Co-Complexes

Visualizing the precise, three-dimensional interaction between a compound and its protein target at atomic resolution is one of the most powerful tools in drug discovery. The two primary methods for this are X-ray crystallography and cryo-electron microscopy (cryo-EM). youtube.com

X-ray crystallography requires growing a highly ordered crystal of the protein in complex with the compound. This crystal is then exposed to a beam of X-rays, which diffract into a pattern that can be mathematically reconstructed into an electron density map, revealing the atomic structure. youtube.comresearchgate.net This method has been successfully used to determine the structures of numerous quinoline derivatives bound to their targets. For example, the crystal structure of a quinoline derivative, zgwatinib, was solved in complex with its target, the c-Met kinase domain, revealing the specific hydrogen bonds and hydrophobic interactions responsible for its inhibitory activity. nih.gov Similarly, structures of other quinoline-pyrrolidine containing molecules have been resolved, detailing their precise conformations and intermolecular interactions. nih.govresearchgate.net

Cryo-EM is a newer technique that has undergone a "resolution revolution." It involves flash-freezing purified protein-compound complexes in a thin layer of vitreous ice and imaging hundreds of thousands of individual particles with an electron microscope. youtube.comnih.gov These 2D images are then computationally combined to reconstruct a 3D model. Cryo-EM is particularly advantageous for large protein complexes or membrane proteins that are difficult to crystallize. nih.gov Both techniques provide invaluable blueprints for structure-based drug design, allowing chemists to rationally design new analogs with improved potency and selectivity.

Table 3: Example Crystallographic Data for a Quinoline-Containing Co-Complex This table is based on published data for a related quinoline-pyrrolidine derivative nih.gov and serves as an example of the information obtained from an X-ray crystallography experiment.

| Parameter | Value | Significance |

|---|---|---|

| PDB ID | e.g., 7XXX | Unique identifier in the Protein Data Bank. |

| Space Group | P2₁/c | Describes the symmetry of the crystal lattice. |

| Resolution (Å) | 1.85 | A measure of the level of detail in the structure. |

| R-work / R-free | 0.18 / 0.21 | Statistical measures of the quality of the structural model. |

| Key Interactions | Hydrogen bond to Arg123, π-stacking with Phe45 | Specific atomic contacts stabilizing the binding. |

Integration of Bioorthogonal Chemistry for Live-Cell Labeling and Tracking of the Compound

To study a compound's behavior in its native environment—the living cell—researchers turn to bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov To apply this to this compound, the molecule would first need to be synthesized with a small, inert "handle." This handle could be an azide (B81097), an alkyne, a tetrazine, or a strained alkene like methylcyclopropene. escholarship.org

Once the modified compound is administered to cells, a second probe molecule containing the complementary reactive group and a fluorescent dye can be added. The two molecules will "click" together inside the cell, covalently attaching the dye to the compound of interest. nih.gov This allows for the visualization and tracking of the compound's localization and dynamics using advanced fluorescence microscopy techniques.

A popular bioorthogonal reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene. nih.gov This reaction is extremely fast and can trigger a "turn-on" of fluorescence, where the tetrazine-dye conjugate is non-fluorescent until it reacts with its partner, reducing background noise. escholarship.org Such strategies have been used to label everything from proteins to nucleic acids and glycans within live cells, providing unprecedented insights into their dynamic behavior. nih.govnih.gov

Table 4: Comparison of Common Bioorthogonal Reactions for Live-Cell Labeling This table provides a general comparison of bioorthogonal chemistries that could be adapted for labeling quinoline derivatives.

| Reaction | Reactive Partners | Typical Rate Constant (M⁻¹s⁻¹) | Advantages |

|---|---|---|---|

| CuAAC | Alkyne + Azide | 10² - 10³ | High yield, very small tags. nih.gov |

| SPAAC | Strained Alkyne + Azide | 10⁻¹ - 1 | Catalyst-free, small azide tag. |

| iEDDA | Tetrazine + Strained Alkene | 10⁰ - 10⁶ | Extremely fast, potential for fluorogenic turn-on. nih.gov |

Single-Molecule Spectroscopy and Nanotechnology Approaches for Studying Compound Behavior

The ultimate level of detail comes from observing individual molecules. Single-molecule spectroscopy techniques, such as single-molecule Förster resonance energy transfer (smFRET), can monitor conformational changes in a target protein as a compound binds. This can be achieved by labeling the target protein at two different sites with a donor and an acceptor fluorophore. The binding of a compound can induce a change in the distance between the dyes, which alters the FRET efficiency and can be detected in real-time. youtube.com Single-molecule tracking allows researchers to follow the path of individual fluorescently-labeled compound molecules as they move through a cell, revealing information about diffusion, binding to structures, and transport. youtube.com

Nanotechnology offers another avenue for studying and delivering compounds like this compound. The compound could be loaded into nanoparticles, such as liposomes or polymeric micelles, to alter its pharmacokinetic properties. nih.govacs.org Nanocatalysts, for example, are being explored for the green synthesis of quinoline derivatives. nih.govacs.org Furthermore, specialized nanoparticles like quantum dots could be conjugated to the compound to act as bright, photostable probes for long-term imaging experiments. These nanotechnology platforms provide novel ways to control, deliver, and observe the behavior of small molecules in complex biological systems.

Future Research Directions and Emerging Opportunities for 4 4 Methylpyrrolidin 2 Yl Quinoline

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often rely on harsh conditions, toxic reagents, and generate significant waste. tandfonline.comtandfonline.comresearchgate.net The future of synthesizing 4-(4-Methylpyrrolidin-2-yl)quinoline will likely focus on green and sustainable chemistry principles to improve efficiency and environmental compatibility. tandfonline.comnih.govijpsjournal.com

Key areas for development include:

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where the quinoline and pyrrolidine (B122466) precursors react in a single step would be highly efficient. researchgate.netrsc.org MCRs offer high atom economy and can rapidly generate libraries of analogues. rsc.org A potential MCR approach could involve the reaction of an appropriate aniline, an aldehyde, and a proline derivative.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. tandfonline.comresearchgate.net Developing a microwave-assisted protocol for the final coupling or cyclization step in the synthesis of this compound would align with green chemistry goals. tandfonline.com

Eco-Friendly Solvents and Catalysts: Research into using green solvents like water, ethanol, or deep eutectic solvents (DESs) for the synthesis of quinoline derivatives is expanding. tandfonline.comijpsjournal.com Future syntheses of this compound could employ these benign media, potentially catalyzed by recyclable metal nanoparticles or organocatalysts to minimize environmental impact. tandfonline.comijpsjournal.com For instance, formic acid has been explored as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

Expansion of the Chemical Space through Advanced Diversification Strategies

The this compound scaffold offers multiple points for structural modification, allowing for the systematic exploration of its chemical space to optimize biological activity. frontiersin.org This diversification is crucial for developing structure-activity relationships (SAR) and identifying lead compounds with improved potency and selectivity. nih.gov

Strategic diversification points on the molecule include:

The Quinoline Core: The benzene (B151609) portion of the quinoline ring can be substituted with various functional groups (e.g., halogens, alkoxy, nitro groups) to modulate electronic properties and target interactions. Positions 5, 6, 7, and 8 are common sites for modification. frontiersin.orgnih.gov

The Pyrrolidine Ring: The methyl group on the pyrrolidine can be replaced with other alkyl or aryl groups. Furthermore, the nitrogen atom of the pyrrolidine could be functionalized.

Linkage Modification: The direct bond between the quinoline and pyrrolidine rings could be replaced with different linkers (e.g., amides, esters, ethers) to alter the spatial orientation and flexibility of the two ring systems.

Below is a table illustrating potential diversification strategies for creating a focused library of analogues.

| Modification Site | Parent Structure Moiety | Potential Modifications | Rationale for Modification |

| Positions 5, 6, 7, 8 | Quinoline Ring | -F, -Cl, -Br, -OCH₃, -CF₃, -NH₂ | Modulate electronics, lipophilicity, and metabolic stability. |

| Position 2 | Quinoline Ring | Substitution with small aryl or heteroaryl groups | Explore additional binding pockets and enhance target affinity. |

| Position 4' | Pyrrolidine Ring | -H, -Ethyl, -Phenyl, -OH | Probe steric and hydrophobic interactions in the target's binding site. |

| Position 1' | Pyrrolidine Ring | Acylation, Alkylation | Introduce new vectors for interaction and alter physicochemical properties. |

This table presents hypothetical modifications for research purposes.

Exploration of Undiscovered Molecular Targets and Mechanistic Pathways

Quinoline derivatives are known to interact with a wide range of biological targets. nih.govnih.gov The unique combination of the quinoline and methyl-pyrrolidine moieties in this compound suggests that it could exhibit novel or enhanced activity against various targets.

Potential molecular targets for investigation include:

Kinases: Many quinoline-based compounds are potent kinase inhibitors, targeting enzymes like RAF kinases, c-Met, and others involved in cancer cell signaling. nih.govnih.govresearchgate.net Screening this compound against a panel of kinases could reveal novel inhibitory activities.

Topoisomerases: The quinoline scaffold is a key component of topoisomerase inhibitors like camptothecin, which are used in cancer chemotherapy. nih.govresearchgate.net Investigating the ability of this compound to interfere with DNA replication by targeting these enzymes is a promising avenue. researchgate.net

Tubulin: Some quinoline derivatives have been shown to inhibit tubulin polymerization, a mechanism central to the action of several anticancer drugs. nih.govnih.gov

G-Protein-Coupled Receptors (GPCRs): Given the prevalence of nitrogen-containing heterocycles in GPCR ligands, exploring the interaction of this compound with various GPCRs could uncover new therapeutic applications.

Target identification for bioactive derivatives could be achieved using affinity-based methods, where a modified version of the compound is used to isolate its binding partners from cell lysates. rsc.org

Utilization of this compound as a Scaffold for Rational Probe Design

A chemical probe is a small molecule used to study biological systems. The quinoline scaffold is particularly attractive for creating fluorescent probes due to its inherent photophysical properties. nih.govnih.govacs.org

Future research could focus on developing this compound into:

Fluorescent Probes: By strategic functionalization, the quinoline core can be engineered to create a fluorescent sensor. nih.govnih.gov For example, a probe could be designed to change its fluorescence upon binding to a specific ion or biomolecule, or in response to changes in the cellular environment like pH. researchgate.netresearchgate.net The modular nature of the quinoline scaffold allows for the rational design of probes with tunable photophysical properties. nih.govnih.gov

Affinity-Based Probes: An analogue of this compound could be synthesized with a reactive group or a tag (like biotin) that allows it to be covalently linked to its protein target or captured for identification. rsc.org

The development of such probes would provide powerful tools for studying the compound's mechanism of action and for broader applications in cell biology. nih.govresearchgate.net

Integration with Data Science and Computational Approaches for Predictive Modeling and Accelerated Discovery

Computational methods are indispensable in modern drug discovery for predicting the properties and activities of new compounds, thereby saving time and resources. nih.govmdpi.com

For this compound and its derivatives, computational approaches can be applied to:

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogues and testing their biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be built. nih.govnih.gov These models correlate the 3D structural and electrostatic properties of the molecules with their activity, providing insights for designing more potent compounds. nih.govmdpi.com

Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound within the active site of known or hypothesized protein targets. researchgate.netnih.gov This can help prioritize which targets to investigate experimentally and guide the design of new analogues with improved binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the predicted binding pose over time and revealing key interactions. nih.govmdpi.com

The table below outlines a potential computational workflow for this compound.

| Computational Method | Objective | Potential Application for this compound |

| Molecular Docking | Predict binding mode and affinity | Docking against a panel of known quinoline targets (e.g., kinases, topoisomerases) to generate initial hypotheses. nih.gov |

| 3D-QSAR / CoMFA | Correlate structure with activity | Develop predictive models based on a synthesized library of analogues to guide further optimization. nih.gov |

| Molecular Dynamics | Assess binding stability | Simulate the most promising ligand-protein complexes to validate docking results and understand dynamic interactions. mdpi.com |

| ADMET Prediction | Forecast pharmacokinetic properties | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity to identify potential liabilities early. |

This table outlines a hypothetical computational research plan.

Potential for the Development of this compound as a Research Tool in Chemical Biology

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable research tool for chemical biology. nih.gov Chemical biology utilizes small molecules to perturb and study biological pathways. nih.govresearchgate.net

Once a specific biological target and mechanism of action are identified, a highly selective and potent analogue of this compound could be used to:

Modulate Protein Function: A specific inhibitor could be used to acutely block the activity of its target protein in cells or in vivo, allowing researchers to study the physiological consequences of that inhibition.